molecular formula C19H17N5 B2888274 2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-4-carbonitrile CAS No. 2380083-35-0

2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-4-carbonitrile

Cat. No. B2888274
CAS RN: 2380083-35-0
M. Wt: 315.38
InChI Key: VGJWUFNQSQQMSD-UHFFFAOYSA-N
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Description

2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a type of pyridine derivative that has been found to exhibit promising pharmacological properties, making it a potential candidate for the development of new drugs.

Scientific Research Applications

Synthesis and Anti-inflammatory Evaluation

Research has explored the synthesis of heterocyclic derivatives, including pyridine-3-carbonitrile, and their potential anti-inflammatory activities. A study by Fahmy et al. (2012) synthesized various derivatives and found significant anti-inflammatory activities in most compounds, comparable to celecoxib as a reference control (Fahmy et al., 2012).

Synthesis of Novel Derivatives

The synthesis of new derivatives incorporating the pyridine-carbonitrile structure, including pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and pyridine derivatives with benzofuran moieties, has been explored. Abdelriheem et al. (2015) synthesized novel compounds and elucidated their structures through analytical and spectral data (Abdelriheem, Ahmad, & Abdelhamid, 2015).

Reactions for Novel Benzimidazole Derivatives

Research by Fikry et al. (2015) focused on synthesizing novel benzimidazole derivatives using 4-amino-5-(1H-benzimidazol-2-yl)-6-(4-chlorophenyl)pyridine-3-carbonitrile. The study explored various reactions to afford different derivatives, providing insights into the structural versatility of these compounds (Fikry, Ismail, Said, & Hafez, 2015).

Synthesis, Molecular Docking, and In Vitro Screening

Flefel et al. (2018) conducted a study on the synthesis of novel pyridine derivatives, followed by molecular docking screenings. The study evaluated the antimicrobial and antioxidant activities of these compounds, offering potential applications in medical research (Flefel et al., 2018).

Synthesis as Fluorescent Probes

The synthesis of imidazo[1,2-a]pyridine derivatives and their application as fluorescent probes for mercury ion detection has been researched by Shao et al. (2011). This study highlights the potential use of these compounds in environmental monitoring and analytical chemistry (Shao et al., 2011).

Intramolecular Azide to Alkene Cycloadditions

Research by Hemming et al. (2014) explored the synthesis of azetidino-benzodiazepines via intramolecular azide to alkene cycloadditions. This study provides insights into novel synthetic methods for producing complex heterocyclic structures (Hemming, Chambers, Jamshaid, & O’Gorman, 2014).

properties

IUPAC Name

2-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5/c20-10-13-7-8-21-18(9-13)23-11-15(12-23)24-17-4-2-1-3-16(17)22-19(24)14-5-6-14/h1-4,7-9,14-15H,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJWUFNQSQQMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C5=NC=CC(=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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